molecular formula C14H20BrNO2Si B1522277 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine CAS No. 1171920-23-2

6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

Cat. No. B1522277
M. Wt: 342.3 g/mol
InChI Key: BWBCLDRXKTZAQX-UHFFFAOYSA-N
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Description

“6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine” is a chemical compound with the empirical formula C14H20BrNO2Si . It has a molecular weight of 342.30 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is CC(C)(C)Si(C)OCc1cc2ncc(Br)cc2o1 . This provides a text representation of the compound’s structure. The InChI key is BWBCLDRXKTZAQX-UHFFFAOYSA-N , which is a unique identifier for the compound.

Scientific Research Applications

Synthesis and Derivative Formation

6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, research by Kalme et al. (2004) demonstrates the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, which are precursors to thieno- and furo[3,4-b]-pyridin-2(1H)-ones, as well as new amino derivatives in the pyridin-2(1H)-one series, highlighting the compound's versatility in synthetic chemistry (Kalme, Z., Zhalubovskis, R., Shmidlers, A., Celminš, J., & Duburs, G., 2004).

Crystal Structure Analysis

The compound and its derivatives are also subjects of crystallographic studies to understand their molecular and crystal structures. Rodi et al. (2013) investigated the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, using single crystal X-ray diffraction. This work contributes to the understanding of intermolecular interactions and crystal packing, which are crucial for the development of new materials and pharmaceuticals (Rodi, Y., Luis, S., Martí, I., Martí‐Centelles, V., & Ouzidan, Y., 2013).

Chemical Reactivity and Applications

Further studies focus on the chemical reactivity of furo[3,2-b]pyridine derivatives, offering insights into their potential applications in organic synthesis and material science. For instance, Shiotani and Morita (1986) describe a convenient synthesis of furo[3,2-b]pyridine and its derivatives, showcasing the adaptability of these compounds in creating structurally diverse molecules, which could have applications ranging from medicinal chemistry to material science (Shiotani, S., & Morita, H., 1986).

Antitumor and Photophysical Properties

Moreover, compounds related to 6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine have been evaluated for their antitumor properties and photophysical characteristics. For example, research into 6-(hetero)arylthieno[3,2-b]pyridine derivatives has explored their potential as antitumor compounds, with studies on their fluorescence in solution and when incorporated into nanoliposomes, indicating their utility in drug delivery and diagnostic applications (Carvalho, M. S. D., Hortelão, A. C., Calhelha, R., Abreu, A. S., Coutinho, P., Queiroz, M., & Castanheira, E. M., 2013).

Safety And Hazards

The compound is classified as a combustible solid . It’s important to handle it with care to prevent any safety hazards. The compound should be stored properly to ensure safety .

properties

IUPAC Name

(6-bromofuro[3,2-b]pyridin-2-yl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBCLDRXKTZAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674076
Record name 6-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine

CAS RN

1171920-23-2
Record name 6-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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